molecular formula C4H2BrIS B1278521 3-Bromo-2-iodothiophene CAS No. 60404-24-2

3-Bromo-2-iodothiophene

Cat. No.: B1278521
CAS No.: 60404-24-2
M. Wt: 288.93 g/mol
InChI Key: JRWOMWZUHZNFGP-UHFFFAOYSA-N
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Description

3-Bromo-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and iodine atoms on the thiophene ring. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodothiophene typically involves halogenation reactions. One common method is the bromination of 3-iodothiophene using bromine or a brominating agent. Another approach involves the selective bromination of 2,3-diiodothiophene. These reactions are usually carried out under controlled conditions to ensure the selective introduction of bromine at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The scalability of these methods ensures the availability of this compound for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications. For example, cross-coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which provides distinct reactivity patterns compared to compounds with only one type of halogen. This dual-halogen substitution allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-bromo-2-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWOMWZUHZNFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449812
Record name 3-bromo-2-iodo-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60404-24-2
Record name 3-bromo-2-iodo-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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